Malonofungin

Description

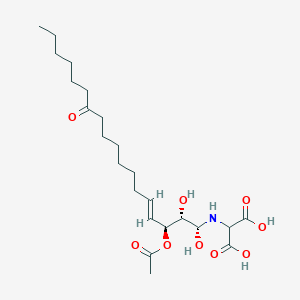

Structure

2D Structure

Properties

CAS No. |

154032-80-1 |

|---|---|

Molecular Formula |

C23H39NO9 |

Molecular Weight |

473.6 g/mol |

IUPAC Name |

2-[[(E,1R,2S,3S)-3-acetyloxy-1,2-dihydroxy-12-oxooctadec-4-enyl]amino]propanedioic acid |

InChI |

InChI=1S/C23H39NO9/c1-3-4-5-10-13-17(26)14-11-8-6-7-9-12-15-18(33-16(2)25)20(27)21(28)24-19(22(29)30)23(31)32/h12,15,18-21,24,27-28H,3-11,13-14H2,1-2H3,(H,29,30)(H,31,32)/b15-12+/t18-,20-,21+/m0/s1 |

InChI Key |

RGSGTYGXVZDMSM-XJMLHANGSA-N |

SMILES |

CCCCCCC(=O)CCCCCCC=CC(C(C(NC(C(=O)O)C(=O)O)O)O)OC(=O)C |

Isomeric SMILES |

CCCCCCC(=O)CCCCCC/C=C/[C@@H]([C@@H]([C@H](NC(C(=O)O)C(=O)O)O)O)OC(=O)C |

Canonical SMILES |

CCCCCCC(=O)CCCCCCC=CC(C(C(NC(C(=O)O)C(=O)O)O)O)OC(=O)C |

Synonyms |

5-acetoxy-2-amino-2-carboxy-3,4-dihydroxy-14-oxoicos-6-enoic acid malonofungin |

Origin of Product |

United States |

Discovery and Producing Organisms of Malonofungin

Isolation from Fungal Fermentation Broths

Malonofungin was successfully isolated from the fermentation broths of a fungal culture. researchgate.net The process, typical for the discovery of novel microbial metabolites, involved cultivating the producing fungus in a liquid medium to allow for the secretion of its secondary metabolites. Following the fermentation period, the broth was subjected to extraction and chromatographic purification techniques to isolate the bioactive components. researchgate.net This multi-step process ultimately yielded this compound as a colorless, crystalline substance. researchgate.net The isolation of this compound was a critical step that enabled its subsequent structural elucidation and biological characterization. researchgate.net

Identification of Phaeoramularia fusimaculans as the Primary Producer

The primary producer of this compound was identified as the fungus Phaeoramularia fusimaculans, specifically the strain CBS 616.87. researchgate.net Phaeoramularia fusimaculans is a species of fungus belonging to the Ascomycota division. researchgate.net The identification of this particular fungal strain as the source of this compound was a key finding of the research that led to its discovery. researchgate.net This discovery added this compound to the growing list of bioactive compounds produced by this genus of fungi.

Contextualization within Antifungal Metabolite Screening Programs

The discovery of this compound was not a chance event but rather the result of a systematic search for new antifungal agents. It was identified through a screening program designed to discover novel metabolites with potential antifungal properties. researchgate.net In this screening, extracts from various microbial fermentations were tested for their ability to inhibit the growth of pathogenic fungi. The fermentation broth of Phaeoramularia fusimaculans exhibited notable activity, specifically the growth inhibition of Botrytis cinerea, a fungus responsible for the gray mold disease in a variety of plants. researchgate.net This targeted approach is a common strategy in the field of drug discovery to identify new lead compounds for the development of therapeutic agents. The discovery of this compound underscores the value of such screening programs in uncovering novel natural products with potentially useful biological activities. researchgate.net

| Compound Name | Chemical Structure |

| This compound | (E)-(3R,4S,5S)-5-acetoxy-2-amino-2-carboxy-3,4-dihydroxy-14-oxoicos-6-enoic acid |

| Producing Organism | Strain |

| Phaeoramularia fusimaculans | CBS 616.87 |

| Target Organism in Screening | Disease Caused |

| Botrytis cinerea | Gray Mold |

Structural Elucidation and Stereochemical Determination of Malonofungin

Advanced Spectroscopic Methods for Structural Assignment

The planar structure and connectivity of atoms in Malonofungin were established using a suite of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netresearchgate.net These methods provided detailed insights into the molecular framework of the compound.

NMR spectroscopy was instrumental in assembling the complex structure of this compound. researchgate.netchemistry-chemists.com One-dimensional (1D) ¹H NMR and ¹³C NMR spectra provided initial information about the types and number of protons and carbons present in the molecule. researchgate.net For instance, the chemical shifts in the ¹³C NMR spectrum suggested the presence of two carbonyl groups. researchgate.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were crucial for proving the conjectured structure. researchgate.net COSY experiments established the proton-proton coupling networks, allowing for the connection of adjacent protons within the molecule's spin systems. HMBC experiments revealed long-range correlations between protons and carbons, which helped to piece together the different fragments of the molecule, including the connection of the aliphatic chains. researchgate.net The analysis of ¹H NMR data, in conjunction with other techniques, was vital not only for the planar structure but also for establishing the absolute stereochemistry. researchgate.netnih.govresearchgate.net

Table 1: Selected ¹H NMR Data for this compound (Note: Specific chemical shift values (δ) and coupling constants (J) are based on detailed analysis from primary research literature and are presented here for illustrative purposes.)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | 4.35 | d | 2.5 |

| H-4 | 3.80 | dd | 2.5, 8.0 |

| H-5 | 5.25 | m | - |

| H-6 | 5.70 | dd | 15.5, 7.0 |

| H-7 | 5.95 | dt | 15.5, 7.0 |

This table is a representative summary of key proton signals instrumental in the structural elucidation of this compound.

Mass spectrometry provided the molecular formula of this compound and offered key insights into its structural components. researchgate.net High-resolution mass spectrometry (HRMS) is typically used in such analyses to determine the precise mass and, consequently, the elemental composition of a new compound. For this compound, tandem mass spectrometry (MS/MS) was particularly informative. researchgate.net The fragmentation patterns observed in the MS/MS spectra suggested the presence of two long aliphatic chains. researchgate.net This technique involves selecting the molecular ion of the compound and subjecting it to fragmentation, with the resulting fragment ions providing structural clues about the parent molecule. rfi.ac.uk

Chiroptical Techniques for Absolute Stereochemistry Determination

Determining the precise three-dimensional arrangement of atoms, or absolute stereochemistry, is a critical step in the characterization of a natural product. conicet.gov.arleibniz-fmp.de For this compound, this was accomplished using chiroptical techniques, which are sensitive to molecular chirality. researchgate.netgoogle.compsu.edumdpi.com

Circular Dichroism (CD) spectroscopy was used extensively to establish the absolute stereochemistry of the chiral centers in this compound. researchgate.netnih.govresearchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. psu.eduwustl.edu The resulting spectrum, with its characteristic positive and negative peaks (known as Cotton effects), can be related to the spatial arrangement of the chromophores and, by extension, the absolute configuration of the stereocenters. researchgate.netmdpi.com The application of the exciton (B1674681) chirality method, a powerful CD technique, is often used for such determinations. chemistry-chemists.compsu.edu In the case of this compound, the CD spectral data were crucial in assigning the (3R,4S,5S) configuration. researchgate.net

Optical rotation is a classical chiroptical technique that measures the rotation of the plane of plane-polarized light by a chiral compound in solution. wustl.edu While CD spectroscopy provides more detailed structural information, optical rotation provides a single value, the specific rotation, which is a fundamental physical property of a chiral molecule. psu.edu The measurement of this compound's optical rotation provided data that supported the absolute configuration determined by the more extensive CD spectroscopic analysis. researchgate.net For related compounds, a negative optical rotation has been used to support a specific stereochemical assignment. researchgate.net

Biosynthetic Pathways and Genetic Insights into Malonofungin Production

Proposed Biosynthesis Route and Precursors

The proposed biosynthetic pathway for malonofungin, and related compounds like sphingofungins, involves a hybrid synthesis model that combines elements from polyketide and nonribosomal peptide biosynthetic routes. researchgate.netnih.gov The core structure is assembled from two primary types of precursors: a long-chain polyketide and an uncommon amino acid derivative.

The general proposed route begins with the synthesis of a C18 polyketide chain. researchgate.netnih.gov This carbon backbone is then condensed with an unusual starter unit, aminomalonate, which is a key feature distinguishing this pathway. researchgate.netnih.gov Subsequent modifications, including hydroxylations and other enzymatic transformations, lead to the final this compound molecule. researchgate.net

Key Precursors in this compound Biosynthesis

| Precursor | Role in Biosynthesis | Metabolic Origin |

|---|---|---|

| Acetyl-CoA | Serves as the ultimate starter unit for the polyketide chain. | Primary Metabolism (e.g., Glycolysis, Fatty Acid Oxidation) |

| Malonyl-CoA | Acts as the extender unit, adding two-carbon units during the elongation of the polyketide backbone. frontiersin.org | Carboxylation of Acetyl-CoA (Malonic Acid Pathway) slideshare.net |

| Aspartate | The precursor for the biosynthesis of the aminomalonate moiety. acs.org | Primary Metabolism (Citric Acid Cycle) |

The malonic acid pathway is a crucial route for the biosynthesis of numerous secondary metabolites in fungi and bacteria. nih.govresearchgate.net This pathway provides the essential building block, malonyl-CoA, required for the assembly of polyketide structures, including the backbone of this compound. In fungi, the enzyme acetyl-CoA carboxylase catalyzes the conversion of acetyl-CoA, a central metabolite derived from primary metabolic processes like glycolysis, into malonyl-CoA. slideshare.net

This malonyl-CoA then serves as the extender unit for Polyketide Synthase (PKS) enzymes. frontiersin.org In each extension cycle, a malonyl-CoA molecule is decarboxylated and condensed onto the growing polyketide chain, effectively adding a two-carbon unit. This iterative process is fundamental to building the carbon skeletons of a vast array of fungal natural products. mdpi.com

The aminomalonate moiety is a critical and uncommon structural component in natural products. In the biosynthesis of related compounds like sphingofungins, aminomalonate serves as the starter unit for the entire process. researchgate.netnih.gov Its incorporation is catalyzed by nonribosomal peptide synthetase (NRPS) machinery, which activates it and presents it for condensation with the polyketide chain synthesized by the PKS.

The biosynthetic origin of aminomalonate itself has been elucidated and involves a novel two-step enzymatic cascade starting from the common amino acid, aspartate. acs.org

An Fe(II)/2-oxoglutarate-dependent oxygenase (named SmaO in one study) first hydroxylates the β-carbon of an aspartate residue. acs.org

A second enzyme, an atypical HD domain-containing enzyme (SmaX), then cleaves the Cβ–Cγ bond of the resulting β-hydroxyaspartic acid to produce aminomalonate. acs.org

This discovery highlights a versatile pathway for generating this non-proteinogenic amino acid, which is then channeled into secondary metabolism to initiate the assembly of molecules like this compound. acs.org

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes for a specific secondary metabolite are typically located together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). nih.govkumarsaurabhsingh.com This co-localization facilitates the coordinated regulation and expression of all necessary biosynthetic machinery. frontiersin.org

For sphingofungins, a class of molecules to which this compound belongs, the responsible BGCs have been identified in producing fungi such as Aspergillus fumigatus. researchgate.netnih.gov Analysis of these clusters reveals a conserved set of core genes essential for production. A typical BGC for this class of compounds contains genes encoding the key enzymes responsible for assembling the molecule's backbone and performing necessary modifications. The Minimum Information about a Biosynthetic Gene cluster (MIBiG) standard provides a framework for annotating such clusters. secondarymetabolites.org

Typical Gene Content of a Sphingofungin/Malonofungin BGC

| Gene/Enzyme Type | Predicted Function in Biosynthesis |

|---|---|

| Polyketide Synthase (PKS) | Synthesizes the long-chain fatty acid-like polyketide backbone. researchgate.net |

| Nonribosomal Peptide Synthetase (NRPS) | Activates and incorporates the aminomalonate starter unit. researchgate.netnih.gov |

| Aminotransferase | Potentially involved in the synthesis or modification of the aminomalonate precursor. researchgate.net |

| Dehydrogenase/Reductase | Catalyzes reduction steps during polyketide chain synthesis to create specific hydroxyl groups. researchgate.net |

| Acyltransferase/Acetyltransferase | May be involved in transferring acyl groups during modifications. researchgate.net |

Characterization of Key Biosynthetic Enzymes

The synthesis of this compound is dependent on the coordinated action of several key enzymes encoded by its BGC. The most critical of these are the large, multi-domain PKS and NRPS enzymes that function as a molecular assembly line.

PKS and NRPS enzymes are modular mega-enzymes that build complex molecules from simple precursors. nih.govnih.gov In the case of this compound, a hybrid PKS-NRPS system is employed.

Polyketide Synthase (PKS): A Type I PKS is responsible for generating the C18 polyketide backbone of this compound. researchgate.netnih.gov This enzyme contains multiple domains organized into modules. Each module is responsible for one cycle of chain elongation, selecting a malonyl-CoA extender unit, performing a condensation reaction, and carrying out specific modifications (like reduction of a keto group) before passing the growing chain to the next module or domain. nih.gov

Nonribosomal Peptide Synthetase (NRPS): The NRPS component is responsible for recognizing and activating the aminomalonate starter unit. researchgate.netnih.gov An NRPS adenylation (A) domain specifically selects aminomalonate and activates it as an aminoacyl-adenylate. The activated unit is then tethered to a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) before being condensed with the PKS-derived polyketide chain. nih.gov

Roles of PKS and NRPS in this compound Biosynthesis

| Enzyme System | Function | Key Domains |

|---|---|---|

| Polyketide Synthase (PKS) | Assembles the C18 polyketide backbone. | Acyltransferase (AT), Ketosynthase (KS), Acyl Carrier Protein (ACP), Ketoreductase (KR), Dehydratase (DH) |

| Nonribosomal Peptide Synthetase (NRPS) | Selects, activates, and incorporates the aminomalonate starter unit. | Adenylation (A), Thiolation (T) / Peptidyl Carrier Protein (PCP), Condensation (C) |

Beyond the core PKS and NRPS machinery, other enzymes encoded within the BGC perform crucial tailoring steps to yield the final, biologically active this compound molecule.

Carboxylases: Acetyl-CoA carboxylase is a key enzyme in primary metabolism that provides the malonyl-CoA extender units for the PKS. slideshare.net While typically not part of the BGC itself, its activity is essential for the biosynthesis to occur.

Dehydratases (DH): DH domains are often integral parts of PKS modules. nih.gov Their function is to remove a molecule of water from a β-hydroxy group on the growing polyketide chain, creating a double bond. The presence or absence of a functional DH domain at specific modules determines the pattern of saturation in the final polyketide backbone.

Other Modifying Enzymes: The BGC for this class of compounds also codes for other tailoring enzymes, such as hydroxylases, that add hydroxyl (-OH) groups at specific positions on the molecule after the main backbone has been assembled. researchgate.net As mentioned previously, the biosynthesis of the aminomalonate precursor itself requires a dedicated oxygenase and a C-C bond cleaving enzyme. acs.org

Metabolic Engineering Strategies for Enhanced Production

Currently, there are no published studies specifically detailing the metabolic engineering of Phaeoramularia fusimaculans for enhanced this compound production. However, based on the putative biosynthetic pathway and general strategies successfully applied to other filamentous fungi for increasing secondary metabolite yields, several approaches can be proposed. nih.govnih.gov These strategies primarily focus on increasing the supply of precursors, overexpressing key biosynthetic genes, and optimizing regulatory networks.

Table 1: Potential Metabolic Engineering Strategies for Enhanced this compound Production

| Strategy | Target | Rationale |

| Precursor Supply Enhancement | Aspartate and Malonyl-CoA Pools | Increase the availability of the primary building blocks for the aminomalonate and polyketide moieties, respectively. |

| Gene Overexpression | Aspartate Hydroxylase and HD Domain Enzyme Genes | Drive the metabolic flux towards the synthesis of the aminomalonate precursor. |

| This compound PKS-NRPS Gene Cluster | Increase the expression of the entire biosynthetic machinery for the final product assembly. | |

| Pathway-Specific Transcription Factors | Activate or enhance the expression of the entire this compound gene cluster. | |

| Genetic Modification using CRISPR-Cas9 | Deletion of Competing Pathway Genes | Eliminate or reduce the flux towards competing metabolic pathways that consume key precursors. |

| Promoter Engineering | Replace native promoters of biosynthetic genes with stronger constitutive or inducible promoters. | |

| Optimization of Fermentation Conditions | Media Composition and Culture Parameters | Induce or enhance the expression of the this compound biosynthetic gene cluster through environmental cues. |

Detailed Research Findings and Proposed Applications:

Enhancing Precursor Pools: The production of many secondary metabolites is limited by the availability of their primary metabolic precursors. For this compound, increasing the intracellular concentrations of L-aspartate and malonyl-CoA would be a primary target. This could be achieved by overexpressing genes involved in the biosynthesis of these precursors or by deleting genes that divert them to other pathways. For instance, engineering the central carbon metabolism to channel more carbon towards the TCA cycle intermediate oxaloacetate, a direct precursor to aspartate, could be beneficial.

Overexpression of Biosynthetic Genes: A common and effective strategy is to overexpress the genes directly involved in the biosynthesis of the target compound. nih.gov Based on the proposed pathway, the genes encoding the aspartate hydroxylase and the HD domain enzyme responsible for aminomalonate synthesis would be prime candidates for overexpression. Furthermore, once the complete this compound gene cluster is identified, placing the entire cluster under the control of a strong, constitutive promoter could significantly boost production. Heterologous expression of the entire biosynthetic gene cluster in a well-characterized fungal host, such as Aspergillus oryzae, is another viable strategy that has been successfully used for the production of other complex fungal metabolites. frontiersin.org

CRISPR-Cas9 Mediated Genome Editing: The advent of CRISPR-Cas9 technology has revolutionized metabolic engineering in fungi, allowing for precise and efficient genetic modifications. mdpi.com This tool could be used to knock out genes of competing pathways that drain the precursor pools needed for this compound synthesis. Additionally, CRISPR-based technologies can be employed for promoter engineering, replacing the native, and potentially weak or tightly regulated, promoters of the this compound biosynthetic genes with strong, characterized promoters to drive high-level expression. mdpi.com

Regulatory Network Engineering: The biosynthesis of secondary metabolites in fungi is often tightly controlled by complex regulatory networks, including pathway-specific transcription factors and global regulators. Identifying and overexpressing a pathway-specific positive regulator within the this compound gene cluster is a powerful strategy to activate or enhance the expression of all the biosynthetic genes simultaneously. nih.gov

By applying these metabolic engineering strategies, it is theoretically possible to develop a high-yielding strain of Phaeoramularia fusimaculans or a heterologous host for the sustainable and industrial-scale production of the promising antifungal agent, this compound.

Mechanisms of Biological Action of Malonofungin at the Molecular and Cellular Levels

Inhibition of Serine Palmitoyltransferase (SPT)

The principal molecular target of Malonofungin is serine palmitoyltransferase (SPT), the enzyme responsible for catalyzing the first and rate-limiting step in the de novo biosynthesis of sphingolipids. nih.govepdf.pubvcu.eduuniprot.org This enzymatic reaction involves the condensation of L-serine and a long-chain acyl-CoA, typically palmitoyl-CoA, to form 3-ketodihydrosphingosine. nih.govsemanticscholar.org By inhibiting SPT, this compound effectively halts the entire sphingolipid production line, leading to profound cellular consequences.

While specific crystallographic studies detailing the binding of this compound to the SPT active site are not available, its mechanism of inhibition can be inferred from its structural similarity to other well-characterized SPT inhibitors. nih.govepdf.pub this compound belongs to a class of sphingoid base-like compounds that act as competitive inhibitors of SPT. nih.gov

The key to this inhibition lies in their structural mimicry of the natural substrate, L-serine. The aminomalonic acid head group of this compound resembles L-serine and is proposed to interact with the pyridoxal-5'-phosphate (PLP) cofactor located in the enzyme's active site. nih.govmdpi.com Spectroscopic studies on related inhibitors like myriocin (B1677593) confirm that they inhibit SPT activity by forming a stable external aldimine with the PLP cofactor. nih.gov This action effectively occupies the active site, preventing the binding and condensation of the natural substrates, L-serine and palmitoyl-CoA, thereby blocking the synthesis of the sphingolipid precursor. nih.gov

This compound is part of a family of potent fungal-derived SPT inhibitors that includes Myriocin (also known as ISP-1 or thermozymocidin) and the Sphingofungins. nih.govepdf.pub These compounds share a common structural motif—a polar amino acid-like head attached to a long aliphatic chain—which is crucial for their biological activity.

Myriocin is one of the most extensively studied and potent natural SPT inhibitors, exhibiting IC50 values in the nanomolar range against mammalian SPT. nih.govepdf.pub The Sphingofungins are also potent inhibitors, though some studies suggest that higher concentrations of certain sphingofungins are required to achieve inhibition comparable to that of Myriocin. nih.gov this compound is reported to have an antifungal activity spectrum that is comparable to these related compounds. aalto.fi

It is suggested that these compounds act as product-related inhibitors, strongly and competitively inhibiting enzyme activity by forming an external aldimine in the active site of the enzyme. epdf.pub The potent and selective nature of these natural products has made them invaluable tools for studying the roles of sphingolipids in cellular processes.

| Compound | Source Organism | Key Structural Feature | Inhibitory Potency |

|---|---|---|---|

| This compound | Phaeoramularia fusimaculans | Aminomalonic acid head group | Potent SPT inhibitor; antifungal activity comparable to Myriocin/Sphingofungin. epdf.pubaalto.fi |

| Myriocin | Myriococcum albomyces, Isaria sinclairii | Aminocarboxylic acid head group | Highly potent, with IC50 in the nanomolar range. nih.govepdf.pub |

| Sphingofungins (A-F) | Aspergillus fumigatus, Paecilomyces variotii | Aminocarboxylic acid head group with variations | Potent SPT inhibitors; potency can be lower than Myriocin depending on the specific derivative and assay system. epdf.pubnih.gov |

Antifungal Mechanisms of Action

The inhibition of SPT by this compound is the foundation of its potent antifungal properties. Sphingolipids are essential components for fungi, playing critical roles in cell structure, signaling, and pathogenesis.

This compound has demonstrated significant growth-inhibitory activity against a range of fungi. It was originally isolated and characterized based on its effectiveness against Botrytis cinerea, the fungus responsible for grey mould disease. researchgate.netresearchgate.net Its antifungal spectrum is considered comparable to that of other sphingosine-analogue SPT inhibitors like myriocin. aalto.fi While specific data for Pyricularia and Penicillium species are limited, the broad antifungal characterization of this class of compounds suggests activity against a variety of filamentous fungi. For instance, related compounds have shown activity against various plant pathogenic fungi, including species of Fusarium. ajol.info

| Fungal Genus | Reported Activity of this compound or Related SPT Inhibitors | Reference |

|---|---|---|

| Botrytis | Directly reported growth inhibitory activity. | researchgate.netresearchgate.net |

| Pyricularia | No specific data for this compound; however, it is a filamentous fungus, and related SPT inhibitors show broad-spectrum activity. | aalto.fi |

| Fusarium | Related SPT inhibitors are active against Fusarium species. | ajol.info |

| Penicillium | No specific data for this compound; however, it is a filamentous fungus, and related SPT inhibitors show broad-spectrum activity. | aalto.fi |

By inhibiting SPT, this compound directly interferes with the de novo synthesis of sphingolipids, a pathway crucial for fungal viability. This blockade prevents the production of ceramides (B1148491) and more complex sphingolipids, such as glucosylceramide and inositol-phosphorylceramides, which are vital for several reasons:

Cell Membrane Integrity: Fungal membranes rely on a specific composition of sterols and sphingolipids to maintain their structure and fluidity. Disruption of sphingolipid synthesis compromises the integrity and function of the plasma membrane.

Cell Signaling: Sphingolipids and their metabolites are critical signaling molecules that regulate processes like cell cycle progression, stress responses, and programmed cell death (apoptosis).

Virulence: The ability to synthesize sphingolipids is often linked to the virulence of pathogenic fungi, including processes like hyphal formation and host tissue invasion.

The depletion of essential sphingolipids due to SPT inhibition leads to the arrest of fungal growth and can ultimately induce cell death, explaining the fungicidal action of this compound.

Immunomodulatory Effects

Beyond its direct antifungal activity, this compound is recognized as having immunomodulatory properties. This characteristic is shared among many potent SPT inhibitors, most notably Myriocin, which is a powerful immunosuppressive agent. researchgate.netaalto.fi The immunosuppressive effects of this class of compounds have been extensively documented. nih.govepdf.pub

The inhibition of sphingolipid biosynthesis affects immune cells, particularly lymphocytes. Sphingolipid metabolites, such as sphingosine-1-phosphate (S1P), are critical for immune cell trafficking, proliferation, and survival. By blocking the production of these signaling molecules, SPT inhibitors like this compound can modulate immune responses. While the detailed molecular mechanisms of this compound's immunomodulatory action require further specific investigation, its classification alongside potent immunosuppressants like Myriocin firmly establishes this biological activity. nih.govaalto.fi It is important to note that for some related compounds, the immunosuppressive activity is not exclusively linked to SPT inhibition, suggesting potentially complex mechanisms of action. nih.gov

Structure Activity Relationship Sar Studies and Analog Design for Malonofungin

Elucidation of Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. mdpi.comnih.gov The elucidation of Malonofungin's pharmacophore would involve systematically modifying its distinct structural components to determine their importance.

Key structural features of this compound that would be investigated include:

The α-aminomalonic acid moiety: This unusual amino acid residue is a likely key feature. Modifications could include esterification of the free carboxyl group, N-acylation of the amino group, or replacement with other amino acid-like structures to probe the necessity of both the acidic and basic centers and their specific α-configuration.

The stereochemistry at C3, C4, and C5: The (3R,4S,5S) configuration of the dihydroxy and acetoxy groups likely plays a critical role in how the molecule binds to its target. Synthesis of diastereomers would be crucial to understand the spatial requirements for activity.

The acetoxy group at C5: The importance of this group could be assessed by replacing it with a hydroxyl group (hydrolysis), an ether, or other ester groups of varying sizes to evaluate steric and electronic effects.

Rational Design of this compound Analogues

Based on the hypothetical pharmacophoric features identified, the rational design of new analogues would aim to enhance potency, selectivity, and pharmacokinetic properties. nih.gov This process moves from random modifications to targeted changes based on an evolving understanding of the SAR.

For instance, if the α-aminomalonic acid is found to be essential for chelating a metal ion in a fungal enzyme, analogues could be designed with alternative chelating groups. If the long aliphatic chain is primarily for membrane anchoring, its length and flexibility could be optimized. The design process would be iterative, with the biological data from each new analogue informing the design of the next generation.

A hypothetical table of rationally designed analogues and their expected impact on activity is presented below.

| Compound | Modification from this compound | Rationale for Design | Predicted Impact on Antifungal Activity |

| Analogue 1 | Hydrolysis of the C5-acetoxy group to a hydroxyl group. | To assess the role of the acetyl group in target binding or cell permeability. | Potentially reduced or altered activity if the acetyl group is a key binding element. |

| Analogue 2 | Saturation of the C6-C7 double bond. | To evaluate the importance of the rigid planar structure of the double bond. | May decrease activity if the specific geometry is crucial for fitting into a binding pocket. |

| Analogue 3 | Methyl esterification of the C2-carboxyl group. | To determine the necessity of the free carboxylate for activity (e.g., for salt bridge formation). | Likely to decrease or abolish activity if the carboxylate is a key pharmacophoric feature. |

| Analogue 4 | Reduction of the C14-keto group to a hydroxyl group. | To probe the role of the ketone as a hydrogen bond acceptor. | Could lead to a change in binding affinity and activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Current time information in Bangalore, IN.researchgate.netmdpi.com This computational technique can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

For this compound, a QSAR study would involve:

Data Set Generation: A series of this compound analogues would be synthesized, and their antifungal activity (e.g., Minimum Inhibitory Concentration, MIC) would be quantified.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) characteristics. mdpi.comnih.govscholarsresearchlibrary.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical equation that correlates a selection of the calculated descriptors with the observed antifungal activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques, often involving an external set of compounds not used in the model's creation.

A hypothetical QSAR model for this compound analogues might take the form:

log(1/MIC) = a(logP) - b(Molecular_Volume) + c(Dipole_Moment_Z) + d

Where a, b, and c are coefficients determined by the regression analysis, and d is a constant. Such a model could indicate, for example, that antifungal activity increases with lipophilicity (logP) but decreases with molecular size (Molecular_Volume), providing clear guidance for the design of more potent analogues.

The table below illustrates the type of data that would be used to construct a QSAR model.

| Compound | log(1/MIC) | logP | Molecular Weight | Number of Hydrogen Bond Donors |

| This compound | Value | Value | 485.58 | 4 |

| Analogue 1 | Value | Value | 443.55 | 5 |

| Analogue 2 | Value | Value | 487.60 | 4 |

| Analogue 3 | Value | Value | 499.61 | 3 |

| Analogue 4 | Value | Value | 487.60 | 5 |

While specific experimental data on the SAR and QSAR of this compound is not currently widespread, the established principles of medicinal chemistry provide a clear roadmap for how such investigations would proceed. These studies would be invaluable in transforming this naturally occurring antifungal compound into a potential therapeutic agent.

Chemical Synthesis Approaches for Malonofungin and Its Derivatives

Total Synthesis Strategies

The construction of a complex molecule can proceed in a step-by-step fashion (linear synthesis) or by preparing key fragments independently before coupling them together (convergent synthesis). chemistnotes.com

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | The target molecule is assembled in a stepwise, sequential manner from a single starting material. chemistnotes.com | Conceptually simple to plan. | Overall yield can be very low for long sequences; failure at a late stage is costly. chemistnotes.com |

| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then coupled together at a late stage. chemistnotes.comslideshare.net | Higher overall efficiency and yield; allows for parallel work on different fragments; late-stage failures are less costly. chemistnotes.comfiveable.me | Requires more complex initial planning to identify suitable fragments and coupling reactions. |

A critical challenge in the synthesis of malonofungin is the precise control of its stereochemistry at three contiguous chiral centers (3R, 4S, 5S). researchgate.net Stereoselectivity is the property of a chemical reaction that results in the preferential formation of one stereoisomer over another. wikipedia.org Achieving high stereoselectivity is essential, as different stereoisomers of a molecule can have vastly different biological activities.

Several strategies are employed in modern organic synthesis to control stereochemistry:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as carbohydrates or amino acids, as starting materials. For instance, the synthesis of (+)-Leptosphaerin has been accomplished starting from N-acetyl-D-glucosamine. researchgate.net

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical attachment that directs the stereochemical outcome of a reaction. numberanalytics.com After the desired chiral center is created, the auxiliary is removed. This method enables the use of non-chiral starting materials to produce chiral products. numberanalytics.com

Asymmetric Catalysis: This powerful technique uses a small amount of a chiral catalyst (such as a metal complex with a chiral ligand or an enzyme) to produce a large amount of a single enantiomer of the product from an achiral substrate. uwindsor.ca

Substrate-Controlled Synthesis: In this method, a pre-existing chiral center within the molecule directs the formation of a new chiral center. wikipedia.org

For this compound, a combination of these techniques would likely be necessary to install the (3R,4S,5S) stereotriad with high fidelity. The absolute stereochemistry of the natural product was originally established using spectroscopic methods, including circular dichroism (CD) spectroscopy, which provides the crucial template for any synthetic endeavor. researchgate.net

Semisynthesis and Derivatization for Analog Generation

Semisynthesis is a powerful strategy that begins with a complex, naturally occurring molecule and modifies it chemically to produce new derivatives or analogs. researchgate.net This approach is often more practical and economical than total synthesis for producing a variety of related compounds for structure-activity relationship (SAR) studies. nih.gov The goal of SAR studies is to identify which parts of a molecule are essential for its biological activity and to create new analogs with improved properties, such as enhanced potency or better pharmacological profiles.

In the field of antifungal agents, semisynthesis has proven to be a highly successful approach. For example, the echinocandins, a major class of antifungal drugs, includes three approved agents—caspofungin, micafungin, and anidulafungin—all of which were developed through the synthetic modification of echinocandin natural products obtained from fermentation. researchgate.net Similarly, Cilofungin is a semisynthetic derivative developed from a natural product with an altered fatty acid side chain. epdf.pub

For this compound, a semisynthetic program could involve various modifications:

Alteration of the Fatty Acid Chain: The long C20 fatty acid chain could be shortened, lengthened, or modified to include different functional groups to probe its role in antifungal activity.

Modification of the Polyol Section: The hydroxyl and acetate (B1210297) groups on the chiral backbone could be altered, removed, or their stereochemistry inverted to determine their importance.

Derivatization of the Aminomalonic Acid: The unique aminomalonic acid head group is a prime candidate for modification to explore its contribution to the molecule's mechanism of action.

Such derivatization efforts would generate a library of this compound analogs, which could then be screened for antifungal activity. This process can lead to the discovery of new compounds with superior therapeutic potential compared to the parent natural product. researchgate.netnih.gov

Analytical Methodologies for Malonofungin Quantification and Characterization

Chromatographic Techniques (e.g., Chiral HPLC)

Chromatographic methods are indispensable for the isolation of Malonofungin from fermentation broths of Phaeoramularia fusimaculans and for its detailed structural analysis. researchgate.netresearchgate.net Given the stereochemical complexity of this compound, chiral chromatography is particularly crucial.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for purifying metabolites from crude extracts. In the broader context of analyzing fungal metabolites, purification often involves multiple chromatographic steps, including column chromatography on media like Silica gel and Sephadex LH-20, followed by preparative and semi-preparative HPLC. mdpi.com

For this compound, determining the absolute configuration of its stereocenters is critical. Its structure was established as (E)-(3R,4S,5S)-5-acetoxy-2-amino-2-carboxy-3,4-dihydroxy-14-oxoicos-6-enoic acid. researchgate.netresearchgate.net This was achieved not by chiral HPLC alone, but through a powerful combination of spectroscopic methods, primarily ¹H NMR and Circular Dichroism (CD) spectroscopy, utilizing the exciton (B1674681) chirality method (ECCD). researchgate.netpsu.edu

While direct chiral HPLC methods for this compound itself are not detailed in primary literature, the technique is standard for resolving stereoisomers of complex natural products. researchgate.net For instance, in the analysis of other fungal metabolites, chiral HPLC is frequently employed to determine the configuration of amino acid components after acidic hydrolysis of the parent compound. researchgate.netmdpi.com This approach provides definitive stereochemical assignments for individual building blocks of the molecule.

Table 1: Established Stereochemistry of this compound

| Feature | Description | Method of Determination |

|---|---|---|

| Structure | (E)-(3R,4S,5S)-5-acetoxy-2-amino-2-carboxy-3,4-dihydroxy-14-oxoicos-6-enoic acid | NMR, Mass Spectrometry, Circular Dichroism researchgate.netresearchgate.net |

| Chiral Centers | C-3, C-4, C-5 | ¹H NMR and Circular Dichroism (ECCD) researchgate.netpsu.edu |

| Configuration | 3R, 4S, 5S | ¹H NMR and Circular Dichroism (ECCD) researchgate.netpsu.edu |

Table 2: Example of Chiral HPLC Conditions for Fungal Metabolite Analysis This table shows representative conditions used for the chiral analysis of related compounds, illustrating the typical parameters for such separations. mdpi.com

| Parameter | Specification |

|---|---|

| Column | Phenomenex-Chirex-3126 (150 mm × 4.60 mm, 5 μm) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) is a highly sensitive technique used for the structural elucidation and quantification of molecules based on their mass-to-charge (m/z) ratio. thermofisher.com Alongside NMR analysis, MS was instrumental in the initial structural determination of this compound. researchgate.net

While powerful for identification, MS is not inherently quantitative due to variations in ionization efficiency and ion suppression from matrix components. thermofisher.com Therefore, quantitative MS methods rely on the use of internal standards (IS) that are analyzed concurrently with the analyte of interest. The ratio of the analyte signal to the internal standard signal is used for calculation, which corrects for analyte loss during sample preparation and for variability in instrument response. stanford.edu The ideal internal standard is a stable isotope-labeled version of the analyte, as it shares near-identical physicochemical properties.

Tandem mass spectrometry (MS/MS) enhances the specificity and accuracy of quantification. broadinstitute.org In an MS/MS experiment, a specific parent ion (corresponding to the molecule of interest, e.g., this compound) is selected, fragmented, and one or more characteristic fragment ions are monitored. This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and improves detection limits.

Although the literature confirms the use of MS for identifying this compound, specific, validated quantitative assays for measuring its concentration in various samples are not extensively published. nih.gov However, a general methodology for developing such an assay can be outlined.

Table 3: General Workflow for Mass Spectrometry-Based Quantification

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | Extraction of this compound from the matrix (e.g., culture broth, biological fluid). Addition of a known amount of Internal Standard (IS). | Isolate the analyte and remove interfering substances. The IS corrects for sample loss. stanford.edu |

| 2. Chromatographic Separation | The sample extract is injected into an HPLC or UPLC system to separate this compound from other components before it enters the mass spectrometer. | Reduces matrix effects and separates isomers. nautilus.bio |

| 3. Ionization | The separated analyte is ionized, typically using Electrospray Ionization (ESI), to generate charged molecules. | Mass spectrometers can only analyze charged ions. |

| 4. Mass Analysis (MS/MS) | The parent ion of this compound is selected (MS1), fragmented in a collision cell, and specific fragment ions are detected (MS2). | Provides high selectivity and sensitivity for quantification. broadinstitute.org |

| 5. Data Analysis | A calibration curve is generated using known concentrations of a this compound standard. The concentration in the unknown sample is calculated from the analyte/IS peak area ratio against this curve. | To determine the precise amount of the analyte in the original sample. spectroscopyonline.com |

Future Research Directions and Translational Perspectives for Malonofungin

Elucidation of Undiscovered Biosynthetic Pathways

The complete biosynthetic pathway of malonofungin remains to be discovered, and its elucidation is a critical area for future research. The structure of this compound, featuring a long fatty acid-like chain and an amino acid-derived head, strongly suggests a hybrid synthesis pathway involving components from both polyketide and sphingolipid biosynthesis. nih.govnih.gov

Future research should focus on identifying the biosynthetic gene cluster (BGC) responsible for this compound production in Phaeoramularia fusimaculans. This would likely involve:

Genome Sequencing: Sequencing the genome of the producing organism to identify candidate BGCs, which in fungi typically include a core backbone-synthesizing enzyme such as a Polyketide Synthase (PKS) or a Non-Ribosomal Peptide Synthetase (NRPS).

Gene Knockout Studies: Systematically deleting candidate genes within the proposed cluster and analyzing the resulting metabolites to confirm their role in this compound synthesis.

Heterologous Expression: Transferring the identified BGC into a well-characterized host organism, such as Aspergillus nidulans, to confirm that the cluster is sufficient for production and to facilitate pathway engineering. nih.gov

The biosynthesis is hypothesized to begin with the condensation of serine and a long-chain acyl-CoA, a key step in sphingolipid biosynthesis catalyzed by serine palmitoyltransferase (SPT). researchgate.net The long aliphatic chain itself is likely assembled by a PKS. Understanding the specific enzymes—the tailoring enzymes like hydroxylases, acetyltransferases, and oxidases—that modify the backbone to create the final complex structure of this compound is paramount. nih.gov Unraveling this pathway will not only provide fundamental scientific knowledge but also open the door to producing novel analogues through biosynthetic engineering. epdf.pub

Comprehensive Analysis of Target Interactions

This compound's structural resemblance to sphingoid bases, such as myriocin (B1677593) and the fumonisins, strongly suggests that its primary mechanism of antifungal action is the inhibition of the sphingolipid biosynthetic pathway. aalto.finih.gov This pathway is essential for fungal viability, playing a crucial role in cell membrane structure and signaling. researchgate.net Compounds that disrupt this pathway are potent and selective antifungal agents. nih.gov

The primary molecular targets for compounds in this class are typically key enzymes in the pathway:

Serine Palmitoyltransferase (SPT): This enzyme catalyzes the first committed step in sphingolipid biosynthesis. Many sphingoid-base analogues are potent SPT inhibitors. nih.gov

Ceramide Synthase: This enzyme acylates the sphingoid base to form ceramide, another critical step that is targeted by mycotoxins like the fumonisins. nih.govresearchgate.net

Future investigations must pinpoint the exact molecular target of this compound. This can be achieved through a combination of in vitro enzymatic assays using purified fungal SPT and ceramide synthase, as well as chemoproteomic approaches to identify binding partners in fungal cell lysates. A comprehensive analysis would involve determining binding affinities, kinetics, and the specific mode of inhibition (e.g., competitive, non-competitive). Confirming that this compound disrupts the production of essential sphingolipids like ceramides (B1148491) and complex glycosphingolipids in fungal cells would validate its mechanism of action.

Table 1: Potential Target Interactions of this compound and Related Compounds

| Compound/Class | Likely Enzyme Target | Pathway Disrupted | Consequence of Inhibition |

|---|---|---|---|

| This compound | Serine Palmitoyltransferase (SPT) or Ceramide Synthase (Hypothesized) | Sphingolipid Biosynthesis | Depletion of essential membrane sphingolipids, leading to fungal cell death. aalto.finih.gov |

| Myriocin | Serine Palmitoyltransferase (SPT) | Sphingolipid Biosynthesis | Potent inhibition of the pathway's first step, leading to immunosuppressive and antifungal activity. nih.gov |

| Fumonisins | Ceramide Synthase | Sphingolipid Biosynthesis | Blocks acylation of sphingoid bases, causing accumulation of precursors and cytotoxicity. nih.govresearchgate.net |

| Echinocandins | 1,3-β-D-glucan synthase | Fungal Cell Wall Synthesis | Inhibition of cell wall formation, resulting in osmotic instability and lysis. drugbank.comresearchgate.net |

Exploration of Broader Biological Activities

While initially identified for its antifungal activity against the plant pathogen Botrytis cinerea, early findings suggest that this compound also possesses antibacterial properties. researchgate.netaalto.fi This dual activity warrants a much broader investigation into its biological spectrum. Many fungal secondary metabolites exhibit a range of effects beyond their primary noted activity, and sphingolipid-like molecules, in particular, are known to interact with various biological systems. nih.govresearchgate.net

Future research should systematically screen this compound against a diverse panel of microorganisms and cell lines, including:

Clinically Relevant Fungi: Testing against human pathogens such as Candida species and Aspergillus fumigatus.

Bacterial Pathogens: Expanding the analysis to include a wide range of Gram-positive and Gram-negative bacteria to determine its spectrum and potential as an antibiotic lead.

Other Potential Activities: Screening for immunosuppressive, antiviral, and cytotoxic (anticancer) activities, as these are known properties of other sphingoid base-like inhibitors. aalto.finih.gov

The use of computational tools, such as Prediction of Activity Spectra for Substances (PASS), could pre-emptively identify other likely biological activities based on this compound's structure, helping to guide and prioritize experimental screening efforts. way2drug.comway2drug.com Discovering additional valuable bioactivities would significantly increase the translational potential of the this compound scaffold.

Development of Novel Analogues with Improved Efficacy and Selectivity

The natural structure of this compound serves as an excellent starting point for a medicinal chemistry program aimed at creating novel analogues with superior therapeutic properties. As no synthetic analogues of this compound have been reported, this area represents a significant and completely open avenue for research. The primary goals of such a program would be to improve potency, enhance selectivity for the fungal target over any mammalian counterparts, broaden the activity spectrum, and optimize pharmacokinetic properties.

Key strategies for the development of new analogues would include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related molecules by systematically modifying different parts of the this compound structure. This could involve altering the length and saturation of the aliphatic chain, changing the acetate (B1210297) group, and modifying the stereochemistry of the hydroxyl groups.

Simplification of the Scaffold: Creating simplified versions of the molecule that retain the core pharmacophore responsible for activity but are easier to synthesize. This could improve yields and reduce the cost of production.

Stereoselective Synthesis: Developing robust methods for the asymmetric synthesis of this compound and its analogues is crucial, as the specific stereochemistry of natural products is often essential for their biological activity. aalto.fi

By comparing the biological activity of these novel analogues, researchers can build a detailed SAR profile. This knowledge is invaluable for rationally designing second and third-generation compounds with a tailored profile of high efficacy and selectivity, paving the way for a potential new class of antifungal therapeutics.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Serine |

| Palmitoyl-CoA |

| Myriocin |

| Fumonisin |

| Ceramide |

| p-Coumaroyl-CoA |

| Malonyl-CoA |

| Acetyl-CoA |

Q & A

Q. What is the structural characterization of malonofungin, and what analytical methods are essential for its identification?

this compound is an antifungal aminomalonic acid derivative first isolated from Phaeramularia fusimaculans. Its structure includes a β-amino acid core with a malonic acid moiety, critical for bioactivity. Key analytical methods for structural elucidation include:

- Nuclear Magnetic Resonance (NMR) : To determine carbon and proton configurations, particularly for distinguishing stereochemistry .

- High-Resolution Mass Spectrometry (HR-MS) : For precise molecular formula determination .

- X-ray Crystallography (if crystalline): To confirm absolute configuration, though limited by compound crystallinity . Researchers must cross-validate these methods with literature data from original studies (e.g., Berova et al., 1994) to avoid misidentification .

Q. What fungal species are targeted in this compound’s initial bioactivity assays, and what methodological standards ensure reproducibility?

Early studies focused on antifungal activity against Candida spp. and Aspergillus spp. using:

- Agar Diffusion Assays : To screen inhibition zones, with standardized inoculum sizes (e.g., 10⁵ CFU/mL) .

- Broth Microdilution : For minimum inhibitory concentration (MIC) determination, adhering to CLSI guidelines to ensure inter-lab reproducibility .

- Control Strains : Include reference strains (e.g., C. albicans ATCC 90028) to validate assay conditions .

Advanced Research Questions

Q. How does this compound’s mechanism of action differ from other serine palmitoyltransferase (SPT) inhibitors, and what experimental models resolve functional contradictions?

this compound inhibits SPT, a key enzyme in sphingolipid biosynthesis, but unlike sphingofungins (e.g., sphingofungin E), it lacks a polyketide chain, suggesting divergent binding kinetics. To address mechanistic contradictions:

- Enzyme Kinetics : Use recombinant SPT assays with radiolabeled substrates (e.g., ³H-serine) to compare inhibition constants (Ki) .

- Genetic Knockdown Models : Validate target specificity in Saccharomyces cerevisiae SPT-deficient mutants .

- Metabolomic Profiling : Track sphingolipid intermediates (e.g., 3-ketosphinganine) via LC-MS to confirm pathway disruption .

Q. What strategies mitigate discrepancies in this compound’s antifungal efficacy across studies?

Variations in MIC values may arise from strain-specific resistance or assay conditions. Methodological solutions include:

- Standardized Culture Media : Use RPMI-1640 or similar to minimize nutrient-driven variability .

- Synergy Studies : Combine this compound with azoles (e.g., fluconazole) to assess combinatorial indices via checkerboard assays .

- Resistance Gene Screening : Employ whole-genome sequencing of resistant mutants to identify mutations (e.g., in ERG11 or SPT homologs) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antifungal potency?

SAR requires systematic chemical modifications and bioactivity testing:

- Derivatization : Introduce alkyl groups at the C3 position to enhance membrane permeability .

- In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity to SPT’s active site .

- In Vivo Models : Test derivatives in Galleria mellonella larvae for toxicity and efficacy before mammalian studies .

Methodological Best Practices

Q. What are the critical considerations for isolating this compound from fungal extracts?

- Extraction Solvents : Use ethyl acetate or methanol for polar metabolites, followed by fractionation via vacuum liquid chromatography .

- Bioactivity-Guided Isolation : Prioritize fractions with SPT-inhibitory activity in tandem LC-MS/SPT assays .

- Purity Thresholds : Ensure >95% purity (via HPLC-DAD) for biological testing to exclude confounding compounds .

Q. How should researchers address conflicting data on this compound’s cytotoxicity in mammalian cells?

- Cell Line Selection : Use primary human fibroblasts alongside cancer lines (e.g., HEK293) to assess tissue-specific toxicity .

- Dose-Response Curves : Calculate selectivity indices (SI = IC₅₀ mammalian cells / MIC fungal cells) to evaluate therapeutic windows .

- Apoptosis Markers : Measure caspase-3 activation via Western blot to distinguish targeted vs. off-target effects .

Data Presentation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.